molecular formula C18H14N4O4 B2973641 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899977-90-3

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2973641
CAS No.: 899977-90-3
M. Wt: 350.334
InChI Key: BLAPNJJHNNORTK-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at the N1 position and a 4-nitrophenylcarbamoyl moiety at the C3 position. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-21-17(23)11-10-16(20-21)12-2-6-14(7-3-12)19-18(24)13-4-8-15(9-5-13)22(25)26/h2-11H,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAPNJJHNNORTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17_{17}H18_{18}N4_{4}O6_{6}
  • Molecular Weight : 374.353 g/mol

The structure features a pyridazinone ring, which is known for its biological activity, coupled with a nitrobenzamide moiety that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. Key mechanisms include:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Compounds with similar structures have been reported to activate apoptotic pathways in various cancer cell lines.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted in several studies. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating conditions such as arthritis and other inflammatory diseases.

Data Summary and Case Studies

Study/Source Findings Biological Activity
BenchChem Describes synthesis methods and potential applications in medicinal chemistryPotential anti-inflammatory and anticancer properties
PubMed Evaluates neurotoxic effects of related compounds; highlights MAO interactionsNeurotoxicity potential through MAO-B substrate activity
ResearchGate Discusses non-covalent interactions in similar compoundsImplications for drug design targeting specific receptors

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The evidence highlights compounds with structural similarities, particularly those containing nitrobenzamide or pyridazinone motifs. Below is a detailed analysis:

Substituent Effects on Physicochemical Properties

describes derivatives of N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)benzamide with varying substituents. While these compounds differ in core structure (imidazolidinone vs. pyridazinone), their substituent-dependent trends are instructive:

Compound (Substituent) Melting Point (°C) Key ¹H NMR Features (δ, ppm) Notable Functional Groups
4-Nitrobenzamide derivative 244–245 NH: 12.40, 11.91; ArH: 8.36–8.15 Nitro, thioxoimidazolidinone
2-Methylbenzamide derivative 220–222 NH: 12.58, 11.68; ArH: 7.70–7.27 Methyl, thioxoimidazolidinone
2-Chlorobenzamide derivative 216–218 NH: 12.38, 11.98; ArH: 7.68–7.21 Chloro, thioxoimidazolidinone

Key Observations :

  • The nitro-substituted derivative exhibits the highest melting point (244–245°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) from the electron-deficient nitro group .
  • Methyl and chloro substituents lower melting points, suggesting reduced polarity and weaker packing efficiency.

For N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide, the nitro group may similarly elevate thermal stability compared to non-nitro analogs. However, the pyridazinone core’s inherent polarity and hydrogen-bonding capacity (via the carbonyl group) could further modulate solubility and crystallinity.

Core Structural Differences

The pyridazinone core in the target compound differs from the imidazolidinone-thioxo systems in . Pyridazinones are planar, six-membered rings with two adjacent nitrogen atoms, enabling unique electronic and steric profiles. This contrasts with the five-membered, sulfur-containing imidazolidinone ring, which may exhibit greater conformational flexibility but reduced aromaticity. Such differences could influence:

  • Bioactivity: Pyridazinones are associated with kinase inhibition, whereas thioxoimidazolidinones are explored for antimicrobial applications .
  • Spectroscopic Signatures: The pyridazinone ring’s deshielded protons (e.g., C6 carbonyl) would produce distinct ¹H NMR and IR signals compared to imidazolidinone derivatives.

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